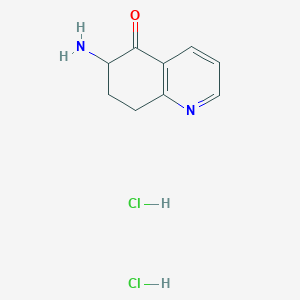

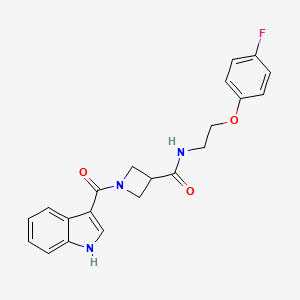

6-Amino-7,8-dihydro-6H-quinolin-5-one;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-7,8-dihydro-6H-quinolin-5-one;dihydrochloride, also known as AQ-RA 741, is a synthetic compound that belongs to the quinoline family. It has been used in various scientific research applications due to its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Synthesis and Heterocyclic Chemistry

A notable application of 6-aminoquinolones involves their use in the synthesis of bioactive polycyclic heterocycles. For instance, dihydro-3H-chromeno-[3,4-b][4,7]phenanthrolin-3-one and chromeno[4,3-b]pyrano[3,2-f]quinolin-3(13H)-one derivatives have been synthesized through an aza-Diels-Alder reaction of O-propargylated salicylaldehyde with 6-aminoquinolone. This single-step operation yields potentially bioactive compounds in high yields, highlighting the importance of 6-aminoquinolones in the development of novel heterocyclic structures with potential biological activities (Majumdar, Ponra, & Taher, 2011).

Photovoltaic Applications

In the realm of materials science, derivatives of 6-aminoquinolones have been investigated for their photovoltaic properties. For example, films of 2-amino-6-ethyl-5-oxo-4-(3-Ph)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile and its chloro derivative have shown potential in organic–inorganic photodiode fabrication. These compounds demonstrate rectification behavior and photovoltaic properties under both dark and illuminated conditions, which could be leveraged in the development of new photodiode technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Organic Synthesis and Catalysis

6-Aminoquinolones also play a role in organic synthesis and catalysis. A green and efficient method for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives has been developed, using one-pot condensation of 4-hydroxyquinolin-2(1H)-one, aldehyde, and malononitrile in the presence of ammonium acetate in ethanol. This approach highlights the versatility of 6-aminoquinolones in facilitating rapid and environmentally friendly synthetic routes (Lei, Ma, & Hu, 2011).

Signal Recognition Particle Targeting

Research has uncovered a new mechanism of action for TAS-103, a quinoline derivative, by identifying its binding to the signal recognition particle (SRP) in cells. This interaction disrupts SRP complex formation, affecting the delivery of secretory proteins. This finding opens up new avenues for understanding the cellular effects of quinoline derivatives and their potential therapeutic applications (Yoshida et al., 2008).

Zinc Sensing

Quinoline-derivatized fluoresceins, such as QZ1 and QZ2, have been developed for sensing Zn(II) ions. These compounds exhibit significant fluorescence enhancement upon Zn(II) coordination, offering a tool for studying zinc's biological roles. The rapid and reversible binding kinetics of these sensors make them suitable for real-time monitoring of zinc in biological systems (Nolan et al., 2005).

Propriétés

IUPAC Name |

6-amino-7,8-dihydro-6H-quinolin-5-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.2ClH/c10-7-3-4-8-6(9(7)12)2-1-5-11-8;;/h1-2,5,7H,3-4,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNPEIONSLJMAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=N2)C(=O)C1N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-7,8-dihydro-6H-quinolin-5-one;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2856609.png)

![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2856615.png)

![N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856619.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 2-thiophenecarboxylate](/img/structure/B2856623.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2856626.png)

![3-(2-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2856629.png)